2,5-Dihydroxy-1,4-benzoquinone (DHBQ), CAS 615-94-1, is a redox-active organic compound featuring a para-quinone core symmetrically substituted with two hydroxyl groups. This specific arrangement of hydroxyl and carbonyl functionalities enables it to act as a versatile bidentate chelating ligand for a wide range of metal ions, forming coordination polymers and metal-organic frameworks (MOFs) with notable electronic and magnetic properties. [REFS-1, REFS-2] Its inherent redox activity is central to its use as an electrode material in energy storage systems, where the quinone/hydroquinone couple facilitates reversible multi-electron transfer. [REFS-3, REFS-4]
Procurement of close analogs like 1,4-benzoquinone or chloranilic acid instead of DHBQ can lead to process failure or suboptimal material performance. 1,4-benzoquinone lacks the hydroxyl groups necessary for forming stable, extended coordination networks and for intramolecular hydrogen bonding, which influences redox potential. [1] Chloranilic acid (3,6-dichloro-2,5-dihydroxy-1,4-benzoquinone), while also a dihydroxyquinone ligand, possesses electron-withdrawing chlorine atoms that significantly alter its electronic properties, acidity (pKa1 of 0.76 vs. 2.95 for DHBQ), and coordination behavior, making it an electronically and sterically distinct building block. [2] Furthermore, the rapid complexation kinetics of DHBQ can be a process-critical feature, which in some syntheses necessitates in-situ generation from precursors to control crystallization—a process parameter not applicable to its analogs. [3] These differences in functionality, electronic character, and reactivity make simple substitution impractical for targeted material synthesis.
Historically, the synthesis of certain crystalline, conductive MOFs like NBu4M(DHBQ)1.5 required the complex in-situ generation of the DHBQ ligand from precursors such as 2,5-diamino-1,4-benzoquinone (DABQ) due to rapid, uncontrolled precipitation. [1] However, process optimization demonstrates that direct use of high-purity DHBQ under controlled conditions (slow addition of metal salts at high temperature) achieves product yields up to 100%. In contrast, previous methods using in-situ generation reported lower yields (e.g., <15% for an Fe-based analog under literature conditions). [1] This establishes that procuring DHBQ directly, rather than a precursor, is viable and more efficient for scalable production of these advanced materials.
| Evidence Dimension | Synthesis Yield of NBu4Ni(DHBQ)1.5 MOF |
| Target Compound Data | Up to 100% yield |
| Comparator Or Baseline | Literature method using in-situ generation from a precursor: <15% yield for NBu4Fe(DHBQ)1.5 |
| Quantified Difference | >6x improvement in material yield |
| Conditions | Direct synthesis via slow addition of Ni(OAc)2 to DHBQ solution at reflux vs. literature in-situ generation method. |
This evidence justifies procuring DHBQ directly for MOF synthesis, as it enables a simpler, higher-yield manufacturing process compared to using precursors.
In aqueous alkaline electrolytes, DHBQ exhibits a highly negative redox potential suitable for use as a negolyte (negative electrolyte) in redox flow batteries. Its two-electron redox process occurs at -0.72 V vs. the Standard Hydrogen Electrode (SHE). [1] This is significantly lower than that of the unsubstituted parent compound, 1,4-benzoquinone, which has a redox potential of +0.693 V vs. SHE. [2] The electron-donating hydroxyl groups are responsible for this substantial shift, making DHBQ electrochemically distinct and suitable for high-voltage aqueous battery designs when paired with an appropriate positive electrolyte.
| Evidence Dimension | Aqueous Redox Potential (Two-Electron Process) |
| Target Compound Data | -0.72 V vs. SHE |
| Comparator Or Baseline | 1,4-Benzoquinone: +0.693 V vs. SHE |
| Quantified Difference | 1.413 V lower (more negative) potential |
| Conditions | Aqueous alkaline media (1 M KOH for DHBQ) for the target compound vs. standard conditions for the comparator. |
This large difference in redox potential makes DHBQ a specific choice for high-voltage aqueous organic batteries, where 1,4-benzoquinone is not an electrochemical substitute.
When used as a ligand in coordination polymers, DHBQ contributes to robust thermal stability, a critical parameter for materials processing and device operation. For example, the one-dimensional coordination polymer [Cu(DHBQ)(H2O)2]n exhibits thermal decomposition at 427 °C. [1] In contrast, the parent organic compound 1,4-benzoquinone is known to sublime completely by 96 °C without decomposing, indicating much lower thermal stability in a solid-state form. [2] This demonstrates that DHBQ's ability to form strong coordination bonds creates materials that are stable at temperatures far exceeding those tolerated by simpler, non-coordinating quinones.
| Evidence Dimension | Thermal Decomposition/Sublimation Temperature |
| Target Compound Data | 427 °C (as Cu(II) complex) |
| Comparator Or Baseline | 1,4-Benzoquinone: Sublimes completely by 96 °C |
| Quantified Difference | Decomposition onset is >330 °C higher in coordinated form |
| Conditions | Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) of the copper coordination polymer vs. the parent quinone. |
For applications requiring thermal processing or operation at elevated temperatures, materials synthesized from DHBQ offer superior stability compared to those based on less robust organic linkers.
DHBQ is the preferred precursor for the direct, solvent-based synthesis of crystalline, electrically conductive MOFs such as NBu4M(DHBQ)1.5 (M=Ni, Fe, Co). Its use enables simplified, high-yield (approaching 100%) production routes that avoid the complexities and lower efficiencies of in-situ ligand generation methods, making it suitable for scaling up the production of these materials for applications in electronics and catalysis. [1]
The compound's strongly negative redox potential (-0.72 V vs. SHE) makes it a specific choice for the negative electrolyte (negolyte) in aqueous organic redox flow batteries. When paired with a high-potential catholyte, it allows for the design of sustainable, high-voltage energy storage systems where simpler quinones like 1,4-benzoquinone are electrochemically unsuitable. [2]
DHBQ serves as a critical building block for coordination polymers and MOFs intended for applications requiring high thermal stability. Materials synthesized with DHBQ, such as its copper complexes, can withstand temperatures exceeding 400 °C, a significant advantage over materials made from more volatile organic linkers like 1,4-benzoquinone. [3]
The multi-electron redox capability of the DHBQ ligand can be leveraged in solid-state batteries. A MOF constructed from iron and DHBQ, Fe(dhbq), demonstrated a high initial specific capacity of 264 mAh g⁻¹ as a Li-ion battery cathode, which is close to the theoretical two-electron capacity of 276 mAh g⁻¹. [4] This makes DHBQ a valuable component for designing next-generation, high-capacity organic-based cathodes.
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